环戊基 2-(吡咯烷甲基)苯基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

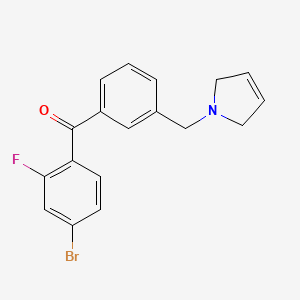

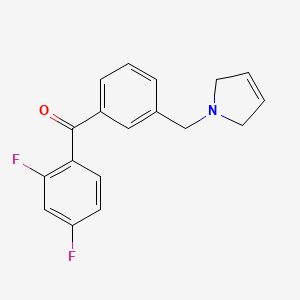

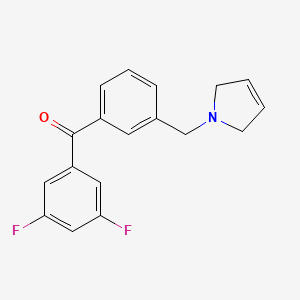

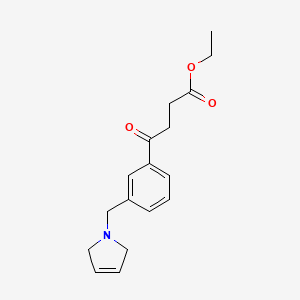

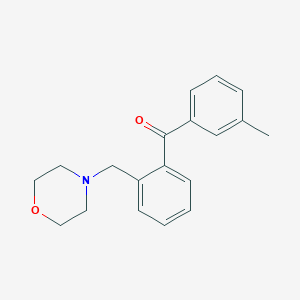

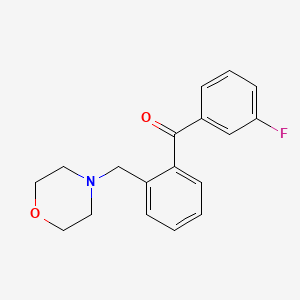

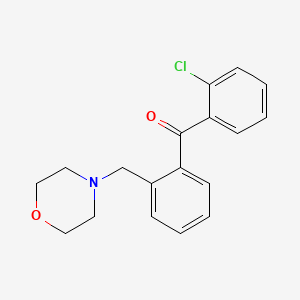

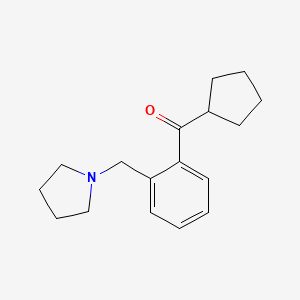

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone is a compound that can be associated with the synthesis of various heterocyclic structures, particularly those containing the pyrrole moiety. The compound is characterized by the presence of a cyclopentyl group attached to a phenyl ketone, which is further modified by a pyrrolidinomethyl substituent. This structure is of interest due to its potential applications in medicinal chemistry, as indicated by its use in the synthesis of compounds with neuroleptic activity .

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions. For instance, the synthesis of 2,3,4-trisubstituted pyrroles can be achieved through the intermolecular cyclization of alkylidenecyclopropyl ketones with amines, which may share mechanistic similarities with the synthesis of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone . Additionally, the synthesis of 2-phenyl pyridine derivatives from aryl ketones using palladium acetate as a catalyst involves cyclization, which could be relevant to the synthesis of the cyclopentyl compound . The synthesis of butyrophenone analogues, which includes the reaction of (2-bromomethyl)cyclopentyl phenyl ketone with heterocyclic amines, also provides insight into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone would likely exhibit interesting interactions due to the presence of various functional groups. Studies on related compounds, such as Co(II) and Co(III) complexes of di-2-pyridyl ketone thiosemicarbazones, provide insights into the types of molecular interactions and crystal structures that could be expected . The crystal structures of cyclohexylmethyl-pyrrolidin-2-ones, which are structurally similar to the compound of interest, have been determined, suggesting that X-ray diffraction could be a valuable tool for analyzing the molecular structure of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone .

Chemical Reactions Analysis

The chemical reactivity of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone can be inferred from studies on similar compounds. For example, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines to form pyrroles indicates that the cyclopentyl compound may also undergo similar cyclization reactions . The photochemical radical cyclization of unsaturated ketone oximes to form dihydropyrroles is another reaction that could be relevant to the compound's reactivity . Additionally, the use of doubly activated cyclopropanes as synthetic precursors for dihydropyrroles and pyrroles suggests potential pathways for the transformation of the cyclopentyl compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone are not directly reported in the provided papers, related studies can offer some predictions. The luminescent properties of cyclometalated complexes, for example, suggest that the compound may exhibit interesting optical properties under UV irradiation . The solubility, melting point, and other physical properties would likely be influenced by the presence of the cyclopentyl and pyrrolidinomethyl groups, as well as the phenyl ketone moiety. The neuroleptic activity reported for similar compounds also hints at the potential biological properties of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone .

科学研究应用

抗精神病活性

环戊基 2-(吡咯烷甲基)苯基酮及其类似物因其潜在的抗精神病活性而受到探索。Caamaño 等人 (1987) 进行的一项研究涉及丁酰苯类似物的合成,其中包括环戊基芳基酮,并对其抗精神病特性进行了评估 (Caamaño 等,1987)。

金属催化的反应

Ogoshi 等人 (2006) 证明了通过环丙基苯基酮的氧化加成形成镍二氢吡喃,表明环戊基酮在金属催化的环加成反应中的潜力 (Ogoshi 等,2006)。

有机金属试剂

Roy 等人 (2009) 讨论了环戊基有机金属试剂与脂肪族酮的用途,其中改变金属原子可以将反应调整为还原或加成。这种多功能性被应用于具有药用价值的化合物的不对称合成中 (Roy 等,2009)。

环收缩

Hori 等人 (1986) 报告的 2-氯环己酮与苯基溴化镁反应生成环戊基苯基酮,证明了环戊基酮在环收缩过程中的潜力 (Hori 等,1986)。

2-苯基吡啶的合成

Ghodse 和 Telvekar (2017) 确立了一种使用环戊基酮合成 2-苯基吡啶的方法,突出了它们在高效且简单的环化过程中的作用 (Ghodse 和 Telvekar,2017)。

抗精神病药物的合成

Caamaño 等人 (1987) 的另一项研究描述了反式苯基-[2-(1-哌啶基甲基)环戊基]甲甲酮的合成,表明环戊基酮在抗精神病药物的开发中的作用 (Caamaño 等,1987)。

抗胆碱能化合物

Gao Jh 等人 (1986) 使用环戊基苯基酮合成了一系列 α-环戊基苯甲氧基烷基胺,为抗胆碱能化合物的领域做出了贡献 (Gao Jh 等,1986)。

光环化和光化学

Gonzenbach 等人 (1977) 和 Bortolus 等人 (1996) 的研究探索了环戊烯基甲基酮(包括环戊基苯基酮)的光化学,揭示了对光环化和光化学反应的见解 (Gonzenbach 等,1977),(Bortolus 等,1996)。

属性

IUPAC Name |

cyclopentyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(14-7-1-2-8-14)16-10-4-3-9-15(16)13-18-11-5-6-12-18/h3-4,9-10,14H,1-2,5-8,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLFCBAEGHKDEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643678 |

Source

|

| Record name | Cyclopentyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone | |

CAS RN |

898775-21-8 |

Source

|

| Record name | Cyclopentyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。